![molecular formula C13H9F3O2 B1584683 Phenol, 4-[4-(trifluoromethyl)phenoxy]- CAS No. 39634-42-9](/img/structure/B1584683.png)
Phenol, 4-[4-(trifluoromethyl)phenoxy]-
Overview
Description
Phenol, 4-[4-(trifluoromethyl)phenoxy]-, also known as 4- 4- (Trifluoromethyl)phenoxy phenol, is a chemical compound with the linear formula CF3C6H4OC6H4OH . It is used in the synthesis of polymers and monomers . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of 4- 4- (Trifluoromethyl)phenoxy phenol involves reactions of TFMP by nucleophilic substitution with a variety of alkylating agent by N -alkylation .Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 49-54 °C (lit.) . Its molecular weight is 254.20 . The compound has a density of 1.324g/cm3 .Scientific Research Applications
Medicine: Diagnostic Imaging and Drug Development
4-[4-(Trifluoromethyl)phenoxy]phenol has potential applications in medical research, particularly in the development of diagnostic imaging agents. The trifluoromethyl group is often incorporated into pharmaceuticals due to its bioactive properties . This compound could be used to synthesize novel molecules with improved pharmacokinetic properties for use in drug development.
Agriculture: Herbicide Synthesis
In agriculture, this compound may serve as a precursor in the synthesis of herbicides. Its structural properties allow for the creation of compounds that can selectively target and control weed growth without harming crops .
Material Science: Polymer and Monomer Synthesis
The compound is utilized in material science for the synthesis of polymers and monomers. Its inclusion in polymer chains can enhance the material’s thermal stability and resistance to degradation, making it suitable for high-performance materials .
Safety and Hazards
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSSESWAFPCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068191 | |
Record name | 4-[(4-Trifluoromethylphenyl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[4-(trifluoromethyl)phenoxy]- | |
CAS RN |
39634-42-9 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39634-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(4-(trifluoromethyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039634429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[4-(trifluoromethyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-[(4-Trifluoromethylphenyl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[4-(trifluoromethyl)phenoxy]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 4-[4-(Trifluoromethyl)phenoxy]phenol in materials science?
A: Research suggests 4-[4-(Trifluoromethyl)phenoxy]phenol can be enzymatically polymerized with lignosulfonates, forming hydrophobic coatings. [, ] This opens up possibilities for utilizing this compound in creating water-resistant surfaces and materials.
Q2: How does the structure of 4-[4-(Trifluoromethyl)phenoxy]phenol contribute to its hydrophobic properties?
A: The molecule's structure, featuring a trifluoromethyl group (-CF3) and two aromatic rings, contributes significantly to its hydrophobicity. The -CF3 group is highly electronegative and non-polar, repelling water molecules. This effect is further enhanced by the presence of the two aromatic rings. [, ]
Q3: Can 4-[4-(Trifluoromethyl)phenoxy]phenol be used to modify natural fibers?
A: Yes, studies have demonstrated its successful grafting onto jute fibers using laccase-mediated reactions. [] This modification significantly increased the contact angle of the jute, indicating enhanced hydrophobicity and even oleophobicity.
Q4: Has 4-[4-(Trifluoromethyl)phenoxy]phenol shown any biological activity?
A: While primarily explored for its material properties, 4-[4-(Trifluoromethyl)phenoxy]phenol has exhibited some biological activity. Research indicates it can inhibit algal growth, with calculated EC10 values varying depending on the chosen dose-response model. []
Q5: Are there any known co-crystals involving 4-[4-(Trifluoromethyl)phenoxy]phenol?
A: Yes, 4-[4-(Trifluoromethyl)phenoxy]phenol has been successfully used to synthesize a co-crystal with urotropine in a 1:1 stoichiometric ratio. [] This co-crystal exhibited potential as a urease inhibitor and an anti-leishmanial agent.
Q6: What analytical techniques are used to confirm the incorporation of 4-[4-(Trifluoromethyl)phenoxy]phenol into materials?
A6: Various techniques are employed to confirm the incorporation, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Detects changes in chemical bonds, revealing successful grafting onto materials like jute and bacterial cellulose. [, ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition, confirming the presence of fluorine after 4-[4-(Trifluoromethyl)phenoxy]phenol incorporation. [, ]
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirming coupling onto model lignin compounds. []
Q7: What are the potential environmental concerns regarding 4-[4-(Trifluoromethyl)phenoxy]phenol ?
A: While its applications in creating hydrophobic materials are promising, further research is needed to assess the long-term environmental impact and degradation pathways of 4-[4-(Trifluoromethyl)phenoxy]phenol. Exploring its biodegradability and potential for accumulation in the environment is crucial for responsible use. []
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